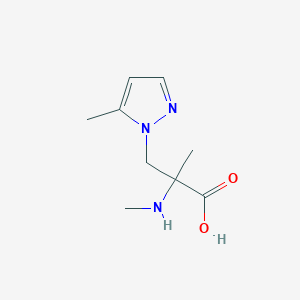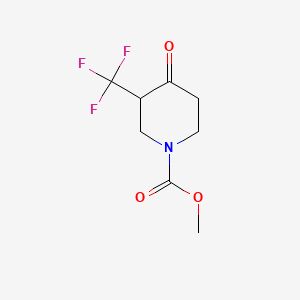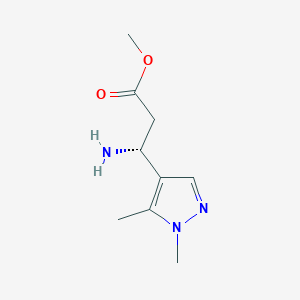
2-(Cyclopentylamino)propanoic acid hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Cyclopentylamino)propanoic acid hydrochloride is a chemical compound with the molecular formula C8H16ClNO2 and a molecular weight of 193.67 g/mol . It is also known by its IUPAC name, cyclopentylalanine hydrochloride . This compound is typically found in a powdered form and is used in various scientific research applications.
Preparation Methods
The synthesis of 2-(Cyclopentylamino)propanoic acid hydrochloride involves several steps. One common method includes the reaction of cyclopentylamine with an appropriate precursor under controlled conditions. The reaction typically involves the use of solvents and catalysts to facilitate the formation of the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
2-(Cyclopentylamino)propanoic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.
Scientific Research Applications
2-(Cyclopentylamino)propanoic acid hydrochloride is used in various scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: It is used in the study of biological processes and as a tool for investigating enzyme mechanisms.
Medicine: It is used in the development of pharmaceuticals and as a potential therapeutic agent.
Mechanism of Action
The mechanism of action of 2-(Cyclopentylamino)propanoic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or modulator, affecting the activity of enzymes involved in various biological processes. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
2-(Cyclopentylamino)propanoic acid hydrochloride can be compared with other similar compounds, such as:
Cyclopentylalanine: This compound is structurally similar but lacks the hydrochloride group.
Cyclopentylamine: This compound is a precursor in the synthesis of this compound.
Propanoic acid derivatives: These compounds share a similar backbone structure but differ in their functional groups and properties.
The uniqueness of this compound lies in its specific chemical structure and the presence of the cyclopentylamino group, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C8H16ClNO2 |
|---|---|
Molecular Weight |
193.67 g/mol |
IUPAC Name |
2-(cyclopentylamino)propanoic acid;hydrochloride |
InChI |
InChI=1S/C8H15NO2.ClH/c1-6(8(10)11)9-7-4-2-3-5-7;/h6-7,9H,2-5H2,1H3,(H,10,11);1H |
InChI Key |
RFECBSBPSGUZHL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)O)NC1CCCC1.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



amine](/img/structure/B13545351.png)

![1,2-Bis[(tert-butoxy)carbonyl]piperidine-4-carboxylic acid](/img/structure/B13545363.png)
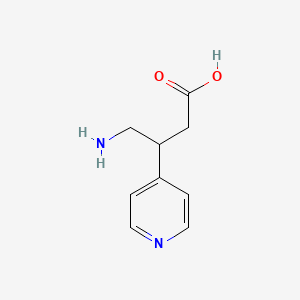
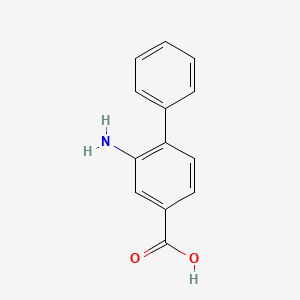
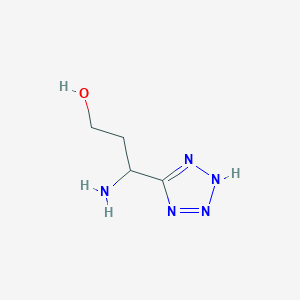
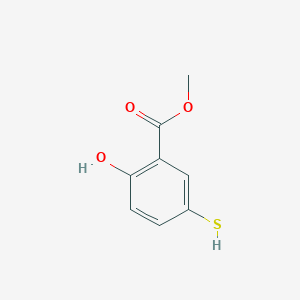
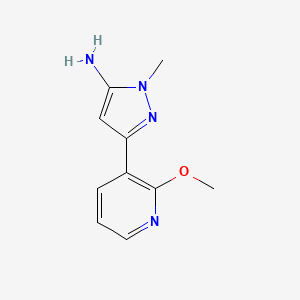
![2-[4,4-Difluoro-1-(methylamino)cyclohexyl]ethan-1-olhydrochloride](/img/structure/B13545412.png)
